Tert-butyl 4-isocyanatobenzoate

Catalog No.
S3674214
CAS No.
75294-50-7
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-isocyanatobenzoate

CAS Number

75294-50-7

Product Name

Tert-butyl 4-isocyanatobenzoate

IUPAC Name

tert-butyl 4-isocyanatobenzoate

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-12(2,3)16-11(15)9-4-6-10(7-5-9)13-8-14/h4-7H,1-3H3

InChI Key

RVYPZXSBYFJLDZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=O

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N=C=O

Organic Synthesis

  • Precursor for Polyurethanes

    Tbib is a valuable precursor for synthesizing polyurethanes []. Polyurethanes are a class of polymers with a wide range of applications in coatings, adhesives, elastomers, and foams []. The isocyanate group (NCO) in Tbib reacts with polyols (molecules with multiple hydroxyl groups) to form polyurethanes [].

  • Synthesis of Fine Chemicals

    Due to its reactive isocyanate group, Tbib serves as a building block for synthesizing various fine chemicals []. These chemicals can find use in pharmaceuticals, agrochemicals, and electronic materials []. The specific applications depend on the functionalities incorporated into the molecule through reactions with Tbib.

Material Science

  • Development of Polymeric Materials: Tbib is employed in the research and development of novel polymeric materials. The isocyanate group in Tbib allows for cross-linking with various polymers, enhancing their properties like mechanical strength, thermal stability, and chemical resistance. This makes Tbib a versatile tool for designing polymers with tailored properties for specific applications.

Biological Research

  • Study of Isocyanate Reactions: Tbib is sometimes used in biological research to study the reactivity of isocyanate groups with biomolecules []. Isocyanates can react with amino groups present in proteins and DNA, and understanding this reactivity is crucial in fields like toxicology and material biocompatibility [].

Tert-butyl 4-isocyanatobenzoate is an organic compound characterized by the presence of both isocyanate and benzoate functional groups. Its molecular formula is C12H13NO2C_{12}H_{13}N_{O_2}, and it is classified under the category of isocyanates, which are known for their reactivity and utility in various chemical syntheses. The compound typically appears as a colorless to pale yellow liquid and has a distinct aromatic odor, making it notable in both industrial and laboratory settings .

Tert-butyl 4-isocyanatobenzoate exhibits a variety of chemical behaviors:

  • Reactivity with Water: It can react with water, albeit slowly, to produce tert-butylamine and carbon dioxide. This reaction can release toxic vapors, emphasizing the need for careful handling .
  • Polymerization: The compound may undergo polymerization when exposed to acids or bases, leading to complex mixtures that can be challenging to manage .
  • Reactions with Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and thiols, forming ureas or carbamates. These reactions are often exothermic and require controlled conditions to prevent hazardous outcomes .

Tert-butyl 4-isocyanatobenzoate can be synthesized through several methods:

  • From Tert-Butyl Alcohol: One common method involves reacting tert-butyl alcohol with phosgene or an equivalent reagent to introduce the isocyanate group.
  • Direct Isocyanation: Another approach is the direct reaction of 4-aminobenzoic acid derivatives with tert-butyl isocyanate under controlled conditions, typically involving solvents like dichloromethane .
  • Using Isocyanates: The synthesis may also involve the reaction of benzoic acid derivatives with tert-butyl isocyanate in the presence of a catalyst to facilitate the formation of the desired ester .

Tert-butyl 4-isocyanatobenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates.
  • Polymer Chemistry: The compound is used in producing polyurethanes and other polymeric materials due to its reactive isocyanate group.
  • Agricultural Chemicals: It may also be utilized in developing agrochemicals, particularly as a precursor for herbicides or pesticides .

Studies on the interactions of tert-butyl 4-isocyanatobenzoate with other chemical entities reveal that it can engage in various nucleophilic addition reactions. These interactions are significant for understanding its behavior in synthetic pathways and potential environmental impacts. The compound's reactivity profile suggests that it can form stable adducts with biological macromolecules, raising concerns about its ecological toxicity and biocompatibility .

Several compounds share structural similarities with tert-butyl 4-isocyanatobenzoate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Methyl 4-isocyanatobenzoateC9H7NO2C_{9}H_{7}N_{O_2}Lower molecular weight; used in similar applications
Ethyl 4-isocyanatobenzoateC10H9NO2C_{10}H_{9}N_{O_2}Similar reactivity; slightly different solubility characteristics
Phenyl 4-isocyanatobenzoateC13H9NO2C_{13}H_{9}N_{O_2}Greater aromatic character; potential for different polymer properties
Benzyl 4-isocyanatobenzoateC12H11NO2C_{12}H_{11}N_{O_2}Increased steric hindrance; may affect reactivity rates

Tert-butyl 4-isocyanatobenzoate stands out due to its bulky tert-butyl group, which influences its solubility and reactivity compared to other isocyanatobenzoates. This unique structure allows for specific applications where sterics play a crucial role in reaction pathways or product stability .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2024-04-15

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